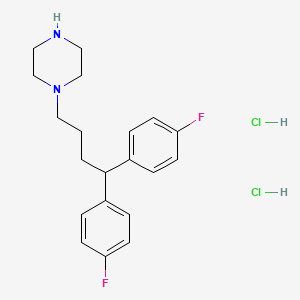
Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The addition of the 4,4-bis(p-fluorophenyl)butyl group enhances its chemical and biological activity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride typically involves the reaction of piperazine with 4,4-bis(p-fluorophenyl)butyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反应分析
Types of Reactions: Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the fluorophenyl groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of piperazine N-oxides or fluorophenyl ketones.
Reduction: Formation of reduced piperazine derivatives or fluorophenyl alcohols.
Substitution: Formation of substituted piperazine derivatives or fluorophenyl compounds.
科学研究应用
Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent and its potential role in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders. The exact molecular targets and pathways involved depend on the specific application and the biological context.
相似化合物的比较
Piperazine: The parent compound, which lacks the 4,4-bis(p-fluorophenyl)butyl group.
1-(4-Fluorophenyl)piperazine: A related compound with a single fluorophenyl group.
1-(4,4-Diphenylbutyl)piperazine: A similar compound with diphenyl groups instead of fluorophenyl groups.
Comparison:
Piperazine: While piperazine itself is a versatile compound with various applications, the addition of the 4,4-bis(p-fluorophenyl)butyl group enhances its chemical and biological activity, making it more potent and selective in certain applications.
1-(4-Fluorophenyl)piperazine: This compound has similar properties but may have different biological activity and selectivity due to the presence of only one fluorophenyl group.
1-(4,4-Diphenylbutyl)piperazine: The replacement of fluorophenyl groups with diphenyl groups can alter the compound’s chemical properties and biological activity, potentially affecting its efficacy and safety in different applications.
属性
CAS 编号 |
30297-96-2 |
|---|---|
分子式 |
C20H26Cl2F2N2 |
分子量 |
403.3 g/mol |
IUPAC 名称 |
1-[4,4-bis(4-fluorophenyl)butyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H24F2N2.2ClH/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;;/h3-10,20,23H,1-2,11-15H2;2*1H |
InChI 键 |
CYKJVKZHULUORF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)

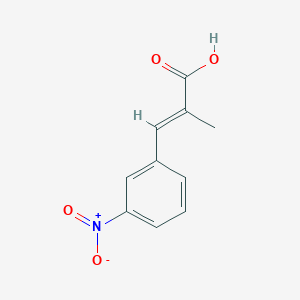
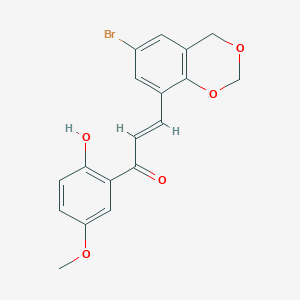
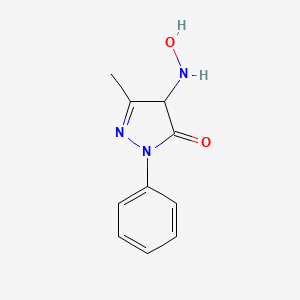
![isopropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969077.png)
![1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene](/img/structure/B11969084.png)
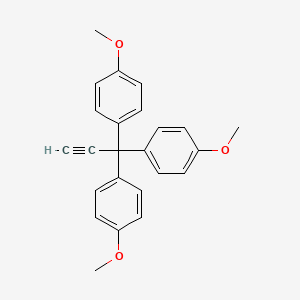
![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969094.png)
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
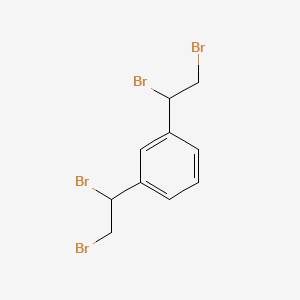
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
